molecular formula C11H13NO2 B2442504 Methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate CAS No. 1388105-68-7

Methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate

Cat. No.: B2442504
CAS No.: 1388105-68-7
M. Wt: 191.23
InChI Key: HYZHNGYHNZKLBW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Ring Systems

Research demonstrates efficient methodologies for synthesizing novel ring systems involving the indole scaffold. For instance, the reaction of methyl indole-2-carboxylates with arynes provides a high-yielding synthesis of a new indole-indolone ring system. This process is noted for its broad scope, functional group tolerance, and mild reaction conditions, highlighting its significance in the synthesis of complex molecules with potential biological activities (Rogness & Larock, 2009).

Anticancer Activity

The exploration of methyl indole-3-carboxylate derivatives reveals their potential as anticancer agents. New derivatives synthesized from methyl indole-3-carboxylate have shown to inhibit the growth of melanoma, renal, and breast cancer cell lines. These findings suggest the possible application of these compounds in cancer therapy, emphasizing the importance of structural modifications to enhance biological activity (Niemyjska et al., 2012).

Fluorescence Studies

The synthesis of new methyl 3-arylindole-2-carboxylates provides insights into their potential as fluorescent probes. These compounds exhibit solvent-sensitive emission, with variations in fluorescence quantum yields across different solvents. This property makes them suitable candidates for use in fluorescence-based assays and molecular imaging, contributing to their relevance in both research and diagnostic applications (Queiroz et al., 2007).

Conformational Studies

The design and synthesis of conformationally constrained tryptophan derivatives involve the use of the indole scaffold. These novel derivatives, aiming at peptide and peptoid conformation elucidation, limit the side chain's conformational flexibility while maintaining functional groups for further derivatization. This approach is valuable in studying protein structure and function, facilitating the development of peptidomimetics with enhanced stability and specificity (Horwell et al., 1994).

Synthesis of Biologically Active Molecules

Research on the carboxylation, ethoxycarbonylation, and carbamoylation of indoles underlines the versatility of indole derivatives in organic synthesis. These transformations enable the synthesis of indole-3-carboxylic acids, ethyl indole-3-carboxylates, and indole-3-carboxamides, showcasing the applicability of these methodologies in generating a wide array of biologically active molecules (Nemoto et al., 2016).

Properties

IUPAC Name

methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-5-9-6-8(11(13)14-2)3-4-10(9)12-7/h3-4,6-7,12H,5H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZHNGYHNZKLBW-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(N1)C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.